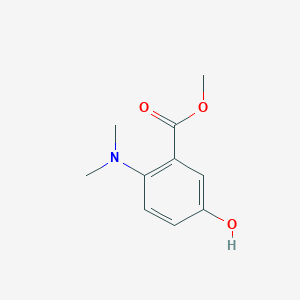
3-(Propan-2-yl)azetidine hydrochloride
Übersicht
Beschreibung
3-(Propan-2-yl)azetidine hydrochloride, also known as isopropylazetidine hydrochloride, is a chemical compound with the molecular formula C6H14ClN . It has a molecular weight of 135.64 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
It has a molecular weight of 135.64 . The compound’s storage temperature is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Transformation of Azetidinones
- Chemical Transformations: Azetidinones, closely related to 3-(Propan-2-yl)azetidine hydrochloride, have been transformed into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the compound's versatility in chemical reactions (Mollet, D’hooghe, & de Kimpe, 2011).
Reactivity Studies
- Reactivity with Lithium Aluminium Hydride: Research has explored the reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones with lithium aluminium hydride, leading to the formation of novel aziridine derivatives (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Neuroprotective Effects
- Neuroprotection in Microglial Cells: A derivative of this compound, KHG26792, has shown protective effects on hypoxia-induced toxicity in microglial cells, suggesting its potential in neuroprotective therapies (Kim et al., 2016).
Synthesis of Azetidine Derivatives
- Synthetic Methods: There has been significant research into the synthesis of various azetidine derivatives, including 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride (Zhang, 2011).
Drug Development Applications
- Inhibition of ATP-Induced Activation in Microglia: Another study on KHG26792, an azetidine derivative, demonstrated its role in inhibiting ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia, indicating its therapeutic potential in central nervous system diseases (Kim et al., 2015).
Chemical Space Exploration
- Building Blocks for Drug Discovery: Azetidine-based isosteres, including those resembling this compound, have been synthesized for use as building blocks in drug discovery, emphasizing their structural and chemical versatility (Feskov et al., 2019).
Heteroaromatic Base Integration
- Minisci Reaction in Drug Discovery: Utilization of azetidine in the Minisci reaction to introduce azetidine into heteroaromatic systems highlights its applicability in drug discovery (Duncton et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
It is suggested that this compound may have a neuroprotective effect, implying that its targets could be related to the central nervous system .
Mode of Action
The exact mode of action of 3-(Propan-2-yl)azetidine hydrochloride remains unclear . It is suggested that the compound may interact with its targets to modulate inflammation, scavenge free radicals, ameliorate oxidative stress, and improve the energy metabolism of the brain .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been observed to upregulate superoxide dismutase (SOD) and catalase activity, glutathione (GSH), p-Akt, mitochondrial ATP, Na+, K±ATPase, and cytochrome c oxidase. It also downregulates inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metalloproteinase-3 (MMP-3) . These changes suggest a potential anti-inflammatory and antioxidant role of the compound .
Result of Action
The compound has been observed to significantly improve neurological deficits and brain edema, and suppress ischemia/reperfusion (I/R)-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress .
Eigenschaften
IUPAC Name |
3-propan-2-ylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMYOLGVIVGJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-42-3 | |
| Record name | 3-(propan-2-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)

![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)
![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1429897.png)





